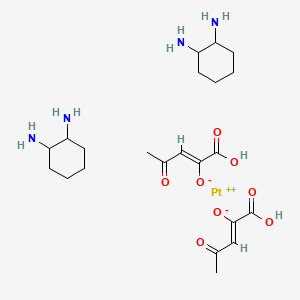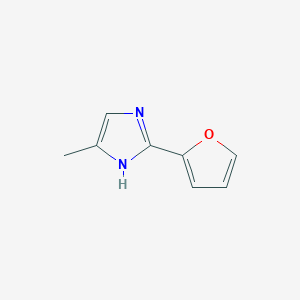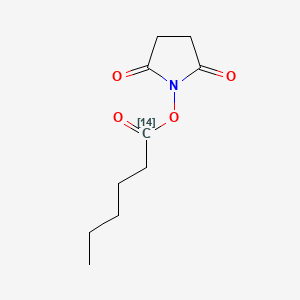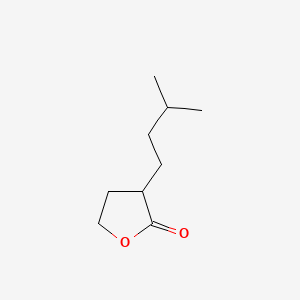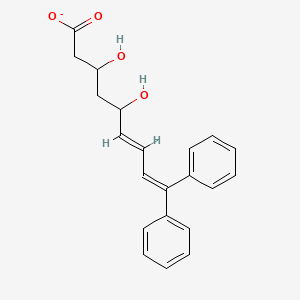
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The hydroxyl groups can be introduced through selective oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like PCC or potassium permanganate.
Reduction: The diene system can be reduced to a saturated alkane using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, potassium permanganate.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acid chlorides, and bases like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated alkanes.
Substitution: Formation of ethers or esters.
科学的研究の応用
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and diene system allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate: shares similarities with other conjugated diene compounds and hydroxylated organic molecules.
Retigabine derivatives:
3-allylseleno-6-alkylthiopyridazines: These compounds exhibit similar chemical properties and are investigated for their biological activities.
特性
分子式 |
C21H21O4- |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
InChI |
InChI=1S/C21H22O4/c22-18(14-19(23)15-21(24)25)12-7-13-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,18-19,22-23H,14-15H2,(H,24,25)/p-1/b12-7+ |
InChIキー |
SVNZFZBUGCHAET-KPKJPENVSA-M |
異性体SMILES |
C1=CC=C(C=C1)C(=C/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(=CC=CC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)
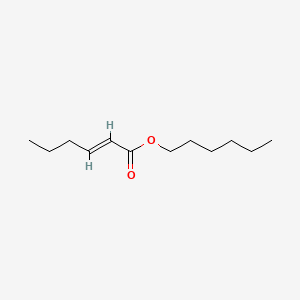
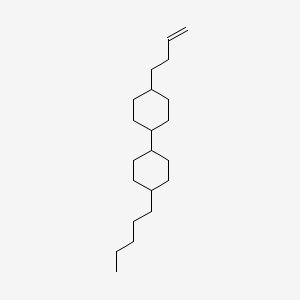
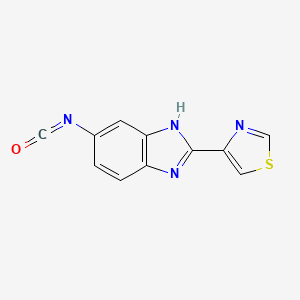
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
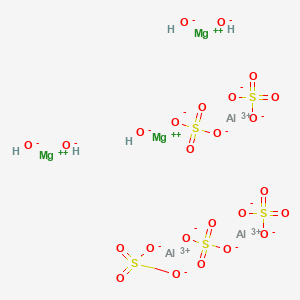

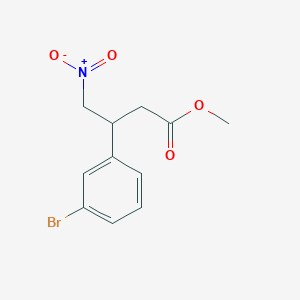
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
